2-Cyclopropyl-1-phenylpropan-2-amine
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Overview
Description
2-Cyclopropyl-1-phenylpropan-2-amine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is a versatile small molecule scaffold used in various research applications . The compound is characterized by the presence of a cyclopropyl group attached to a phenylpropanamine structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine typically involves the reaction of cyclopropylmethyl bromide with phenylpropanamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropyl-1-phenylpropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules . The exact molecular targets and pathways involved are not well-characterized in the literature.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: 1-Phenylpropan-2-amine, a potent central nervous system stimulant.
Methamphetamine: N-Methyl-1-phenylpropan-2-amine, a powerful stimulant with high potential for abuse.
Phenylpropanolamine: 1-Phenyl-2-propanolamine, used as a decongestant and appetite suppressant.
Uniqueness
2-Cyclopropyl-1-phenylpropan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
2-cyclopropyl-1-phenylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(13,11-7-8-11)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLISMAOJRFEJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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